molecular formula C15H18O3S B13104921 Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate

Cat. No.: B13104921
M. Wt: 278.4 g/mol
InChI Key: QPZOQWHBNZDUJX-UHFFFAOYSA-N
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Description

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate is a chemical compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol . This compound is characterized by the presence of a cyclobutanecarboxylate core, an acetylthio group, and a benzyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate involves several steps. One common synthetic route includes the reaction of cyclobutanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the benzyl ester. Subsequently, the ester undergoes a reaction with acetylthioacetic acid under specific conditions to introduce the acetylthio group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

benzyl 3-(acetylsulfanylmethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C15H18O3S/c1-11(16)19-10-13-7-14(8-13)15(17)18-9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3

InChI Key

QPZOQWHBNZDUJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1CC(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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